Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-
Description
Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- is a chemical compound that features a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(3-12-6)15-4-7(13)14/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNWKSJDCNIRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- typically involves the introduction of the trifluoromethyl group to the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of trifluoromethylation reagents in a continuous flow reactor. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Mechanism of Action
The mechanism by which acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electron-withdrawing capacity. This can lead to alterations in the activity of the target molecules and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the acetic acid moiety.
Trifluoromethylbenzoic acid: Contains a trifluoromethyl group attached to a benzene ring instead of a pyridine ring.
Uniqueness
Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- (CAS Number: 1005171-56-1) is a compound characterized by a trifluoromethyl group attached to a pyridine ring. This unique structure contributes to its notable biological activity and potential applications in various fields, including medicinal chemistry and agrochemicals. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and stability.
The biological activity of acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- is largely attributed to its interaction with various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency and selectivity in enzyme inhibition and receptor binding. Specifically, the trifluoromethyl group can improve the pharmacokinetic properties of drugs by enhancing their metabolic stability and bioavailability .
Enzyme Inhibition
- CYP450 Enzymes : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition or modulation of these enzymes can lead to significant pharmacological effects, influencing the metabolism of co-administered drugs .
- Other Targets : The compound's structure may also allow it to act on various other biological pathways, potentially affecting signal transduction and metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds with trifluoromethyl groups:
- A study on fluorinated compounds indicated that modifications like the trifluoromethyl group could enhance the inhibition of serotonin uptake by sixfold compared to non-fluorinated analogs .
- Research into FDA-approved drugs containing trifluoromethyl groups has shown improved interactions with target proteins, leading to enhanced therapeutic efficacy .
Toxicological Profile
The safety profile of acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- has been assessed through various toxicity studies. It is classified as harmful if swallowed and causes skin irritation . Understanding its toxicological aspects is crucial for evaluating its potential therapeutic applications.
Similar Compounds
To better understand the unique properties of acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Trifluoromethylpyridine | Lacks acetic acid moiety | Moderate antimicrobial activity |
| Trifluoromethylbenzoic acid | Contains a trifluoromethyl group on benzene | Exhibits anti-inflammatory properties |
| Acetic acid derivatives | Varies in functional groups | Diverse pharmacological profiles |
Unique Properties
Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]- stands out due to its combination of a trifluoromethyl group with a pyridine ring, which imparts distinct chemical and biological properties not found in other derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
